Amoxicillin and clavulanate potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.
Scientific Research Applications
Broad-Spectrum Antibacterial Activity
Amoxicillin and clavulanate potassium, known for its brand name Augmentin, is a widely used antibacterial agent. It is particularly effective in treating community-acquired respiratory tract infections. Its formulation is designed to offer a broad spectrum of antibacterial activity and cover beta-lactamase-producing pathogens. This efficacy is crucial in the backdrop of increasing antimicrobial resistance, including resistance in Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae (White et al., 2004).
Pharmacokinetics and Spectrum
The combination of amoxicillin and potassium clavulanate is soon to be marketed in fixed ratio dosage forms. This combination extends the spectrum of amoxicillin, making it effective against a variety of bacteria, including Haemophilus influenzae and Staphylococcus aureus. The pharmacokinetic profile of both amoxicillin and clavulanate is well-characterized, with similar absorption and half-lives, making the combination suitable for treating complicated urinary tract infections, otitis media, sinusitis, and respiratory tract infections (Weber et al., 1984).
Efficacy in Specific Infections
The effectiveness of this compound has been demonstrated in various clinical settings. For instance, in treating acute paranasal sinus infections in children, it has shown a cure rate comparable to amoxicillin alone (Wald et al., 1986). In another study, it was used successfully to treat urinary tract infections in women, showing a significant reduction in the prevalence of amoxicillin-resistant Escherichia coli in the rectal flora (Iravani & Richard, 1986).
Penetration into the Cerebrospinal Fluid
In patients with bacterial meningitis, amoxicillin and potassium clavulanate have been observed to penetrate the cerebrospinal fluid effectively, suggesting potential effectiveness against beta-lactamase-producing pathogens in such cases (Bakken et al., 1986).
Analytical and Stability Studies
Analytical methods for quantifying amoxicillin and potassium clavulanate in mixtures have been developed and validated. These methods are essential for ensuring the stability and efficacy of the drug combination in clinical use (Atici et al., 2017).
Properties
Molecular Formula |
C24H27KN4O10S |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1 |
InChI Key |
DWHGNUUWCJZQHO-VXMVAJKNSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Synonyms |
Amox clav Amox-clav Amoxi Clavulanate Amoxi-Clavulanate Amoxicillin Clavulanic Acid Amoxicillin Potassium Clavulanate Combination Amoxicillin-Clavulanic Acid Amoxicillin-Potassium Clavulanate Combination Amoxycillin Clavulanic Acid Amoxycillin, Clavulanate Potentiated Amoxycillin-Clavulanic Acid Augmentin BRL 25000 BRL-25000 BRL25000 Clavulanate Potentiated Amoxycillin Clavulin Co amoxiclav Co-amoxiclav Coamoxiclav Potassium Clavulanate Amoxicillin Combination Potassium Clavulanate-Amoxicillin Combination Spektramox Synulox |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.